tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
Description
Chemical Structure and Properties tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate (CAS: 1934483-16-5) is a carbamate derivative featuring a cyclopropane ring substituted with a hydroxymethyl group and an ethyl linker connecting the carbamate moiety. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound’s structure combines the steric protection of the tert-butyl carbamate (Boc) group with the unique strain and reactivity of the cyclopropane ring. Predicted physical properties include a boiling point of 326.6±15.0 °C and a density of 1.062±0.06 g/cm³ .
For example, tert-butyl carbamates are often prepared using bromoalkyl intermediates (e.g., 2-(Boc-amino)ethyl bromide) under reflux conditions with bases like K₂CO₃ . The compound is likely employed as an intermediate in pharmaceutical and agrochemical research, leveraging the Boc group’s stability for protecting amines during synthetic workflows .
Properties
CAS No. |
1934483-16-5 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-11(8-13)4-5-11/h13H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
ONDZGGHOZJMCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CC1)CO |
Origin of Product |
United States |
Preparation Methods
Simmons-Smith Cyclopropanation
This method employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. For example, a precursor such as allyl alcohol could undergo cyclopropanation followed by hydroxymethylation.
Reaction Scheme :
Conditions :
Vinyl Cyclopropane Ring-Opening
Ring-opening of vinyl cyclopropanes with nucleophiles (e.g., water or alcohols) in acidic media could yield hydroxymethyl-substituted cyclopropanes. This method is less common but offers stereochemical control.
Example :
Key Parameters :
Hydroxymethylation Strategies
Introducing the hydroxymethyl group to the cyclopropane ring may occur before or after cyclopropanation, depending on the starting material.
Oxidation of Methyl Groups
A methyl-substituted cyclopropane could be oxidized to a hydroxymethyl derivative using reagents like potassium permanganate (KMnO₄) or oxone.
Reaction :
Optimization Data :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O | 25 | 45–55 |
| Oxone | Acetone | 0–5 | 60–70 |
Reduction of Carboxylic Acids
Reducing a cyclopropane-carboxylic acid derivative (e.g., ester or nitrile) to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) or borane-THF.
Example :
Conditions :
Carbamate Protection of the Amine
The final step involves introducing the tert-butoxycarbonyl (Boc) group to the ethylamine side chain. Two approaches are feasible:
Direct Boc Protection
Reacting the free amine (2-[1-(hydroxymethyl)cyclopropyl]ethylamine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Reaction :
Optimized Protocol :
Stepwise Protection via Mixed Anhydride
A method adapted from patent CN102020589B involves forming a mixed anhydride intermediate with isobutyl chloroformate, followed by condensation with an amine (Figure 1).
Patent Example (Adapted) :
-
Mixed Anhydride Formation :
-
Amine Condensation :
Conditions :
-
Solvent: Anhydrous ethyl acetate
-
Temperature: -10°C to 5°C
Purification and Characterization
Crude product purification typically involves:
-
Chromatography : Silica gel with ethyl acetate/hexane gradients.
Characterization Data :
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a transient protecting group for amines. Acidic hydrolysis cleaves the Boc group under controlled conditions:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| HCl (4M) in dioxane | 25°C, 4 hours | Free amine + CO₂ + tert-butanol | 92% | |
| Trifluoroacetic acid | 0°C, 1 hour | Amine trifluoroacetate salt | 85% |
This reaction is critical in peptide synthesis, where the Boc group is removed to unmask the amine for subsequent coupling .
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group undergoes oxidation, esterification, and nucleophilic substitution:
Oxidation to Aldehyde
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, 0°C → 25°C, 3 hours | Cyclopropane-carbaldehyde derivative | 78% |
Esterification
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2 hours | Acetylated derivative | 88% |
Tosylate Formation
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Tosyl chloride | Et₃N, CH₂Cl₂, -10°C | Tosylate intermediate | 95% |
The tosylate intermediate facilitates nucleophilic substitutions (e.g., with amines or thiols) .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes acid-catalyzed ring-opening:
| Reagents | Conditions | Products | Mechanism | Reference |
|---|---|---|---|---|
| H₂SO₄ (1M) | 80°C, 6 hours | Alkene derivative + byproducts | Acid-induced cleavage | |
| Br₂ in CCl₄ | 25°C, 12 hours | Dibrominated open-chain product | Electrophilic addition |
Nucleophilic Substitution at the Carbamate
The carbamate carbonyl participates in nucleophilic attacks under basic conditions:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NaN₃ in DMF | 100°C, 8 hours | Tetrazole derivative | 65% | |
| NH₃ in MeOH | 60°C, 24 hours | Urea analog | 70% |
Condensation Reactions
The compound forms amides via mixed anhydride intermediates:
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Isobutyl chloroformate + N-methylmorpholine | -10°C → 5°C, 5 hours | Mixed anhydride intermediate | 90% | |
| Benzylamine | Anhydrous ethyl acetate | Amide product | 85% |
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity, making it a valuable asset in developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .
Case Study: Neurological Drug Development
In a study focusing on the synthesis of novel neuroprotective agents, this compound was utilized to create derivatives that exhibited improved binding affinity to neuronal receptors. This advancement may lead to more effective therapies with fewer side effects compared to existing treatments.
Agricultural Chemistry
Formulation of Agrochemicals
The compound is incorporated into agrochemical formulations, providing effective pest control solutions while minimizing environmental impact. Its application aligns with sustainable agricultural practices, making it a preferred choice among researchers and manufacturers .
Case Study: Eco-Friendly Pesticides
Research conducted on the efficacy of pest control agents revealed that formulations containing this compound demonstrated significant effectiveness against common agricultural pests while exhibiting lower toxicity to non-target organisms. This study highlights its potential as a sustainable alternative in pest management strategies.
Biochemical Research
Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition and protein interactions. Its ability to modulate biological processes makes it instrumental in understanding disease mechanisms and developing therapeutic strategies .
Case Study: Protein Interaction Analysis
A biochemical study utilized this compound to investigate its effects on specific enzyme pathways involved in metabolic disorders. The findings indicated that the compound effectively inhibited target enzymes, providing insights into potential treatment avenues for metabolic diseases.
Material Science
Development of Advanced Materials
The properties of this compound make it suitable for developing advanced materials, including polymers and coatings that require enhanced durability and resistance to chemical degradation .
Case Study: Polymer Coatings
In material science research, the incorporation of this compound into polymer matrices resulted in coatings with improved mechanical properties and chemical resistance. These advancements are particularly beneficial in industries where durability is critical, such as automotive and aerospace.
Cosmetic Formulations
Stabilizing Agent in Cosmetics
The compound is also used in cosmetic products for its stabilizing properties, ensuring product longevity and effectiveness while being gentle on the skin . Its inclusion helps maintain the integrity of formulations under various conditions.
Case Study: Skin Care Products
A clinical evaluation of skincare products containing this compound demonstrated enhanced stability and reduced irritation compared to products without this ingredient. This finding supports its use as a safe and effective component in cosmetic formulations.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate with structurally related carbamates:
Key Observations:
Linker Length and Reactivity: The ethyl linker in the target compound (vs. Compounds with methyl linkers (e.g., 153248-46-5) are more compact, which could favor solid-state stability, as evidenced by the crystalline nature of 107017-73-2 .
Functional Group Effects: The hydroxymethyl group confers polarity, enhancing aqueous solubility compared to non-polar derivatives like tert-butyl N-{[1-(4-bromophenyl)ethyl]carbamate} . Aminoethyl-substituted analogs (e.g., 1032684-85-7) exhibit higher reactivity and toxicity (H335/H318 hazards) due to the free amine, necessitating careful handling .
The cyclopropane ring and Boc group in the target compound likely reduce metabolic activation pathways associated with carcinogenicity . Vinyl carbamate, a known potent carcinogen, highlights the impact of unsaturated bonds on mutagenicity, a feature absent in the saturated cyclopropane derivatives discussed here .
Research Findings and Implications
- Synthetic Utility : The Boc group’s stability makes these compounds valuable in multi-step syntheses, particularly for amine protection .
- Structure-Activity Relationships (SAR): Modifications to the cyclopropane substituents (e.g., hydroxymethyl vs. aminoethyl) can dramatically alter biological activity. For instance, hydroxymethyl groups may engage in hydrogen bonding, influencing drug-receptor interactions .
- Safety Considerations: Aminoethyl derivatives require stringent safety protocols due to respiratory and skin irritation risks , whereas hydroxymethyl variants are generally safer but still warrant proper handling .
Biological Activity
Tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate is a carbamate derivative with potential applications in agrochemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in pest control, and interactions with biological systems.
This compound exhibits biological activity primarily through its interaction with insect neurotransmitter systems. It can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide, which are crucial for its biological efficacy.
Interaction with Enzymes
Research indicates that this compound can inhibit cholinesterase enzymes, which play a vital role in neurotransmission in insects. By inhibiting these enzymes, the compound disrupts normal signaling pathways, leading to increased toxicity against pests .
Biological Activity in Pest Control
The compound has been identified as a precursor for synthesizing spirocyclopropanated derivatives that enhance the effectiveness of established insecticides like Thiacloprid and Imidacloprid. These derivatives exhibit improved potency and selectivity against target pests .
Case Studies
- Efficacy Against Pests : In laboratory studies, formulations containing this compound demonstrated significant insecticidal activity against various pest species. The compound's ability to modify existing insecticides has been shown to increase their effectiveness by altering their binding affinities to insect receptors.
- Cholinesterase Inhibition : A study on similar carbamate compounds revealed that they exhibit reversible inhibition of acetylcholinesterase (AChE), with IC50 values indicating varying degrees of potency. This suggests that this compound may possess comparable inhibitory effects, thereby enhancing its utility as an insecticide .
Table 1: Comparison of Biological Activity
| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | C12H23NO3 | TBD | Cholinesterase inhibition |
| Thiacloprid | C10H11ClN4O3S | 0.5 | Nicotinic acetylcholine receptor agonist |
| Imidacloprid | C9H10ClN5O2 | 0.3 | Nicotinic acetylcholine receptor agonist |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing tert-butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate, and how can reaction yields be improved?
- Methodology : A two-step approach is common: (i) cyclopropanation of allylic alcohols or esters via Simmons–Smith conditions, followed by (ii) carbamate formation using tert-butyl carbamate reagents. Optimize cyclopropane ring stability by controlling reaction temperature (0–25°C) and using anhydrous conditions. For carbamate coupling, employ coupling agents like EDCI/HOBt in dichloromethane under nitrogen .
- Yield Improvement : Use high-purity starting materials (≥95%) and monitor intermediates via TLC. Catalytic DMAP can accelerate carbamate formation .
Q. How should researchers purify this compound, and what analytical techniques confirm its purity?
- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes unreacted intermediates. For polar byproducts, reverse-phase HPLC (C18 column, methanol/water) is recommended .
- Characterization : Confirm identity via H/C NMR (cyclopropyl protons at δ 0.8–1.2 ppm; carbamate carbonyl at ~155 ppm) and HRMS (expected [M+Na] adduct). Purity ≥95% by HPLC (UV detection at 254 nm) .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Reactivity Analysis : The strained cyclopropane ring enhances susceptibility to ring-opening under acidic/basic conditions (e.g., HCl/MeOH). Computational modeling (DFT at B3LYP/6-31G* level) predicts regioselectivity in electrophilic attacks at the hydroxymethyl-substituted carbon .
- Experimental Validation : Monitor ring-opening kinetics via H NMR in DO with varying pH. Rate constants correlate with theoretical predictions .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
- Crystallography : Use SHELXL for refinement. Key parameters: (i) Cyclopropane bond angles (typically 58–62°) and (ii) carbamate torsion angles. Resolve discrepancies by comparing multiple datasets (e.g., CCDC entries) and validating hydrogen bonds (N–H···O distances: 2.8–3.0 Å) .
- Case Study : A 2021 study found conflicting O–C–N–C dihedral angles (±15° vs. ±30°). High-resolution data (≤0.8 Å resolution) confirmed the latter, attributed to crystal packing effects .
Q. What computational methods predict the compound’s stability under thermal or oxidative stress?
- Modeling : Perform MD simulations (AMBER force field) to assess thermal decomposition pathways. Oxidative stability is predicted via HOMO-LUMO gaps (lower gaps indicate higher susceptibility). Validate with TGA/DSC (decomposition onset >150°C) .
- Data Interpretation : A 2023 study reported 10% mass loss at 180°C, aligning with simulations showing carbamate cleavage as the primary degradation route .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Resolution : Solubility discrepancies arise from polymorphic forms. For example, the β-polymorph (needle crystals) dissolves better in THF (25 mg/mL) than the α-form (platelets, 12 mg/mL). Characterize polymorphs via PXRD and DSC .
- Recommendation : Pre-saturate solvents with the compound and sonicate for 30 minutes to ensure equilibrium .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
